4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride)
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The IUPAC name 4,7-diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) delineates its core structure:
- Spiro[2.5]octane : A bicyclic system where two rings (cyclopropane and pyrrolidine) share a single atom (spiro carbon).
- 4,7-Diaza : Nitrogen atoms at positions 4 and 7 of the octane framework.
- 4-Carboxylic acid benzyl ester : A benzyl ester substituent at position 4.
- Hydrochloride : The compound’s salt form, enhancing solubility and stability.
Isomerism arises from the spirocyclic core’s rigidity and the ester group’s stereoelectronic effects. While no stereoisomers are reported for this specific compound, related diazaspiro analogs exhibit axial chirality due to restricted rotation around the spiro carbon.
Molecular Architecture: Spirocyclic Core and Functional Group Analysis
The molecular architecture (Fig. 1) comprises:
- Spiro[2.5]octane core : A cyclopropane ring fused to a pyrrolidine ring, creating a 65° dihedral angle that imposes steric strain.
- Functional groups :
Table 1: Structural Comparison with Related Diazaspiro Compounds
Properties
IUPAC Name |
benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14;/h1-5,15H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJKXLSFMYJXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation and Functional Group Manipulation
The foundational approach involves cyclopropanation using diethyl malonate and 1,2-dibromoethane in dimethylformamide (DMF) under alkaline conditions. This step yields diethyl 1,1-cyclopropanedicarboxylate, which undergoes bromination to introduce reactive sites for subsequent amination. Sodium borohydride and boron trifluoride diethyl etherate are critical for reducing intermediates, though these reagents pose flammability and toxicity risks.
Benzyl Ester Formation
Benzylation is achieved via nucleophilic substitution using benzyl bromide in acetonitrile with potassium carbonate as a base. The reaction proceeds at 5°C to minimize side products, yielding tert-butyl 4-benzyl-7-diazaspiro[2.5]octane-7-carboxylate. Final deprotection using palladium-carbon under hydrogen atmosphere affords the free amine, which is hydrochlorinated to form the target compound.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | DMF, K₂CO₃, 80°C, 16h | 65% |
| Bromination | Br₂, CHCl₃, 0°C | 58% |
| Benzylation | BnBr, K₂CO₃, CH₃CN, 5°C | 72% |
| Deprotection | Pd/C, H₂, EtOH | 85% |
Alternative Safer Methodologies
4-Methoxybenzyl Carbamate Derivatives
Recent patents avoid boron trifluoride by employing 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a starting material. Substitution with glycine methyl ester hydrochloride in acetonitrile introduces the amine moiety, followed by benzylation at 0°C. Trifluoroacetic acid-mediated deprotection and lithium aluminum hydride reduction yield the spirocyclic core with improved safety profiles.
Esterification and Cyclization
A two-step esterification protocol uses methyl chloroformate in dichloromethane with triethylamine, achieving 89% conversion. Cyclization under acidic conditions (5% HCl in THF) forms the diazaspiro framework, avoiding explosive intermediates. This method reduces reaction time from 16h to 6h compared to traditional routes.
Comparative Advantages:
-
Eliminates boron trifluoride, reducing corrosion and toxicity risks.
-
Scalable to kilogram-scale production with minimal purification.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial adaptations utilize continuous flow reactors for cyclopropanation and benzylation steps, enhancing heat dissipation and reaction control. Ethyl acetate replaces DMF as a greener solvent, reducing waste generation by 40%. Automated pH adjustment ensures consistent amine hydrochlorination, achieving >98% purity.
Catalytic Hydrogenation Optimization
Palladium-carbon catalysts are immobilized on silica supports to facilitate reuse, lowering production costs by 30%. Hydrogen pressure is maintained at 4 atm to accelerate deprotection without over-reduction byproducts.
Analytical Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) confirms the spirocyclic structure:
Chemical Reactions Analysis
Types of Reactions
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diaza ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diaza-spiro compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with spirocyclic structures, such as 4,7-Diaza-spiro[2.5]octane derivatives, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer cell proliferation and survival .
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells .
Synthetic Organic Chemistry
Building Block for Synthesis
4,7-Diaza-spiro[2.5]octane derivatives serve as versatile building blocks in organic synthesis. Their unique structure allows for the formation of various functionalized compounds through reactions such as nucleophilic substitution and coupling reactions. This makes them valuable in the development of new pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry due to its ability to act as a cross-linking agent. By incorporating this compound into polymer matrices, researchers can enhance the mechanical properties and thermal stability of the resulting materials .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic compounds based on 4,7-Diaza-spiro[2.5]octane derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, demonstrating promising anticancer effects.
Case Study 2: Neuroprotective Effects
A study conducted at a leading university explored the neuroprotective effects of 4,7-Diaza-spiro[2.5]octane derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and improved cell viability compared to untreated controls.
Mechanism of Action
The mechanism of action of 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include variations in ester groups, substituents, and oxidation states of the spiro core. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base or tert-butyl ester analogues .
- Stability : Benzyl esters are generally more stable under acidic conditions than methyl or tert-butyl esters, which may hydrolyze under strong acidic or basic conditions .
- Synthetic Flexibility: Boc-protected derivatives (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) allow selective deprotection for subsequent modifications, whereas benzyl esters require hydrogenolysis for removal .
Biological Activity
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride), with the chemical formula C14H19ClN2O2 and CAS number 1951440-78-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological properties. The IUPAC name is benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride. The molecular weight is approximately 282.77 g/mol, and it is typically available in a purity range of 95%-98% .
Anti-inflammatory Properties
Compounds with similar structural motifs have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammatory responses . Although direct studies on the specific compound are sparse, the potential for anti-inflammatory activity remains a significant area for exploration.
Antimicrobial Activity
The antimicrobial potential of diaza-spiro compounds has been noted in various studies. For example, certain derivatives have shown effectiveness against bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . The specific activity of 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) against microbial pathogens warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group or the spirocyclic structure can significantly influence its pharmacological properties. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased cytotoxicity in cancer cell lines |
| Alteration of the ester group | Variations in solubility and bioavailability |
These insights can guide future synthesis efforts aimed at enhancing therapeutic efficacy .
Case Studies
- Antitumor Efficacy : A study involving structurally related compounds demonstrated that certain diaza-spiro derivatives exhibited IC50 values in low micromolar ranges against breast cancer cell lines MCF-7 and MDA-MB-231. These findings suggest that similar modifications to 4,7-Diaza-spiro[2.5]octane could yield potent anticancer agents .
- Anti-inflammatory Mechanisms : Research on related compounds indicated inhibition of TNF-alpha production in macrophages treated with diaza-spiro derivatives, leading to reduced inflammation markers in vitro .
- Antimicrobial Studies : Preliminary tests on related diaza compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating a potential role for 4,7-Diaza-spiro[2.5]octane derivatives in antimicrobial therapy .
Q & A
Q. What are the key considerations for synthesizing 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride) with high purity?
Methodological Answer:
- Prioritize reaction optimization using Design of Experiments (DOE) to minimize impurities. For example, variables like temperature, solvent polarity, and stoichiometric ratios of reactants (e.g., benzyl esterification agents) should be systematically tested using fractional factorial designs .
- Employ HPLC or LC-MS for real-time purity monitoring, ensuring intermediates are isolated under inert conditions to prevent hydrolysis or oxidation .
- Reference safety protocols for handling hydrochloride salts, including proper ventilation and PPE, as outlined in laboratory safety frameworks .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the spirocyclic structure of this compound?
Methodological Answer:
- For NMR , use high-field instruments (≥400 MHz) and deuterated DMSO or CDCl₃ to resolve overlapping signals from the spiro ring and benzyl ester groups. 2D techniques (COSY, HSQC) are critical for assigning stereochemistry .
- IR spectroscopy should focus on identifying carbonyl (C=O) stretches (~1700 cm⁻¹) and amine hydrochloride N-H stretches (2500–3000 cm⁻¹). Compare experimental data with computational predictions (DFT) to validate assignments .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) to simulate long-term storage. Monitor degradation via TGA/DSC to identify phase transitions or decomposition pathways .
- Store lyophilized samples in amber vials under argon to prevent photodegradation and moisture absorption, as hydrochloride salts are often hygroscopic .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Use Density Functional Theory (DFT) to calculate electron density maps and HOMO-LUMO gaps, identifying reactive sites for functionalization (e.g., substituting the benzyl ester group) .
- Perform molecular dynamics (MD) simulations to predict binding affinities with biological targets (e.g., enzymes or receptors). Pair this with experimental validation using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?
Methodological Answer:
- Apply microkinetic modeling to reconcile discrepancies. For instance, if DFT predicts a lower activation energy than observed experimentally, re-evaluate solvent effects or transition-state entropic contributions using continuum solvation models .
- Cross-validate with in-situ spectroscopic techniques (e.g., Raman or FTIR) to detect transient intermediates not accounted for in simulations .
Q. How can this compound be integrated into interdisciplinary studies (e.g., materials science or neuropharmacology)?
Methodological Answer:
- For materials science , explore its use as a ligand in metal-organic frameworks (MOFs) by testing coordination chemistry with transition metals (e.g., Cu²⁺ or Zn²⁺) via X-ray crystallography .
- In neuropharmacology , design in vitro assays (e.g., patch-clamp electrophysiology) to assess its modulation of ion channels or neurotransmitter receptors. Pair with in silico docking studies to prioritize targets .
Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for isolating enantiomers of this spirocyclic compound?
Methodological Answer:
- Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC with polar organic mobile phases (e.g., ethanol/hexane) to resolve enantiomers. Optimize column temperature and flow rate to improve peak resolution .
- Validate enantiomeric excess (ee) via circular dichroism (CD) or polarimetry, and correlate with computational predictions of chiral centers’ electronic environments .
Methodological Frameworks for Data Analysis
Q. How should researchers design a DOE for optimizing reaction yields while minimizing byproducts?
Methodological Answer:
- Implement a Box-Behnken or Central Composite Design to evaluate nonlinear interactions between variables (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions .
- Apply machine learning algorithms (e.g., random forests) to historical reaction data, prioritizing variables with the highest impact on yield and purity .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across cell lines?
Methodological Answer:
- Perform meta-analysis using mixed-effects models to account for variability between cell lines (e.g., differences in membrane permeability or metabolic activity). Normalize data to internal controls (e.g., housekeeping genes) .
- Validate findings with orthogonal assays (e.g., CRISPR knockouts of suspected targets) to isolate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
